Methyl 7-bromo-1,5-naphthyridine-3-carboxylate
Overview
Description
Methyl 7-bromo-1,5-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 7th position and a carboxylate ester group at the 3rd position of the 1,5-naphthyridine ring system. The naphthyridine core is known for its biological activity and is widely studied in medicinal chemistry for its potential therapeutic applications .
Mechanism of Action
Target of Action
1,5-naphthyridines, a class of compounds to which this molecule belongs, are known to exhibit a variety of biological activities
Mode of Action
As a 1,5-naphthyridine derivative, it may interact with its targets through a variety of mechanisms, depending on the specific biological context . More detailed studies are required to elucidate these interactions.
Biochemical Pathways
1,5-naphthyridines are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Given the known biological activities of 1,5-naphthyridines, it is likely that this compound could have significant effects at the molecular and cellular levels .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-bromo-1,5-naphthyridine-3-carboxylate typically involves the bromination of a 1,5-naphthyridine precursor followed by esterification. One common method starts with the bromination of 1,5-naphthyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The resulting 7-bromo-1,5-naphthyridine is then subjected to esterification with methanol and a catalytic amount of sulfuric acid to yield the desired methyl ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and esterification steps to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 7-bromo-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthyridine N-oxides or reduction to remove the bromine atom.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with various aryl or vinyl groups.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
- Substituted naphthyridines with various functional groups.
- Naphthyridine N-oxides.
- Reduced naphthyridine derivatives .
Scientific Research Applications
Methyl 7-bromo-1,5-naphthyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including infections and cancer.
Comparison with Similar Compounds
1,5-Naphthyridine: The parent compound without the bromine and ester groups.
7-Bromo-1,5-naphthyridine: Lacks the ester group.
Methyl 1,5-naphthyridine-3-carboxylate: Lacks the bromine atom.
Uniqueness: Methyl 7-bromo-1,5-naphthyridine-3-carboxylate is unique due to the presence of both the bromine atom and the carboxylate ester group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and interactions with various biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
methyl 7-bromo-1,5-naphthyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c1-15-10(14)6-2-8-9(12-4-6)3-7(11)5-13-8/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKHAOKCHBJDBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C(C=N2)Br)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672213 | |
Record name | Methyl 7-bromo-1,5-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958334-24-2 | |
Record name | Methyl 7-bromo-1,5-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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